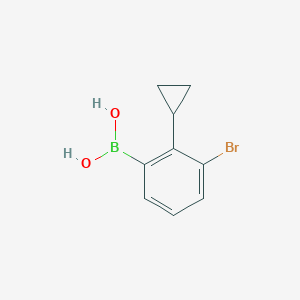![molecular formula C19H17N3O B14090053 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .
準備方法
The synthesis of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the annulation of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . Another approach involves the use of nanoporous catalysts such as ZnO@SO3H@Tropine, which facilitates a one-pot three-component synthesis . These methods are efficient and provide high yields of the desired product.
化学反応の分析
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
作用機序
The mechanism of action of 4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiviral and anticancer activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol can be compared with other similar compounds such as benzimidazole derivatives and other pyrimido[1,2-a]benzimidazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . For example, benzimidazole derivatives are known for their broad-spectrum antimicrobial activities, while pyrimido[1,2-a]benzimidazoles have shown promise as antiviral agents .
特性
分子式 |
C19H17N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
4-methyl-3-[(2-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C19H17N3O/c1-12-7-3-4-8-14(12)11-15-13(2)22-17-10-6-5-9-16(17)20-19(22)21-18(15)23/h3-10H,11H2,1-2H3,(H,20,21,23) |
InChIキー |
IMKINPRHTPQIGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14089972.png)


![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089979.png)
![3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14089982.png)
![1-(2-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089987.png)

![6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14089995.png)
![7-Bromo-1-(4-ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090006.png)
![1-(3-Butoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090009.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)


